(2R)-3-amino-2-(4-chlorophenyl)propanoic acid

GABAB receptor pA2 Antagonist potency

Obtaining stereochemically pure GABAB receptor ligands for SAR studies is challenging, as racemic mixtures or incorrect enantiomers yield confounding biological data. (2R)-3-amino-2-(4-chlorophenyl)propanoic acid (CAS 1243241-70-4) addresses this need as a defined (2R)-enantiomer with verified chiral purity. • Weak GABAB antagonist (pA2=3.5) ideal for partial blockade experiments and negative controls. • Chiral building block for asymmetric synthesis of GABAB-targeting compounds. • Available in high enantiomeric purity (≥97%) with full quality documentation.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 1243241-70-4
Cat. No. B1388853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-amino-2-(4-chlorophenyl)propanoic acid
CAS1243241-70-4
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)C(=O)O)Cl
InChIInChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyNCFOMSKIIHPPCQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-3-Amino-2-(4-chlorophenyl)propanoic Acid (CAS 1243241-70-4): A Chiral Beta-Amino Acid Scaffold for Specialized Research Applications


(2R)-3-amino-2-(4-chlorophenyl)propanoic acid (CAS 1243241-70-4) is a chiral beta-amino acid derivative with a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 g/mol [1]. It features a 4-chlorophenyl group at the 2-position and an amino group at the 3-position, defining its stereochemistry at the 2R carbon center . This compound serves as a non-proteinogenic amino acid analog and a key synthetic intermediate in medicinal chemistry, particularly in the development of GABAB receptor ligands [2].

Why Generic Substitution of (2R)-3-Amino-2-(4-chlorophenyl)propanoic Acid Fails: Chiral Purity and Functional Group Specificity


Generic substitution of (2R)-3-amino-2-(4-chlorophenyl)propanoic acid with structurally similar beta-amino acids or racemic mixtures is not feasible due to strict stereochemical and functional group requirements. The (2R)-enantiomer exhibits distinct biological activity compared to its (2S)-enantiomer, as demonstrated in GABAB receptor antagonism where only the (R)-enantiomer of the related saclofen (a sulfonic acid analog) is active [1]. Furthermore, the carboxylic acid moiety confers different receptor binding properties compared to sulfonic or phosphonic acid analogs, with pA2 values varying by orders of magnitude [2]. These differences underscore the necessity of using the precise compound with verified chiral purity and functional group identity to ensure reproducible and interpretable experimental results.

(2R)-3-Amino-2-(4-chlorophenyl)propanoic Acid: Quantitative Differential Evidence for Procurement and Research Selection


Comparative GABAB Receptor Antagonist Potency: Carboxylic Acid vs. Sulfonic and Phosphonic Analogs

The carboxylic acid derivative (target compound) exhibits weaker GABAB receptor antagonism compared to its sulfonic and phosphonic acid counterparts. In a direct comparative study, the sulfonic acid (saclofen) displayed a pA2 of 4.0, the phosphonic acid (phaclofen) a pA2 of 3.8, and the carboxylic acid (target compound) a pA2 of 3.5 [1]. This quantitative rank order establishes the carboxylic acid as the least potent antagonist among these three functional group variants, which may be advantageous in applications requiring fine-tuning of antagonist activity or when sulfonic/phosphonic acids exhibit off-target effects.

GABAB receptor pA2 Antagonist potency

Chiral Purity and Enantiomeric Activity Differentiation: (2R) vs. (2S) and Racemate

The (R)-enantiomer of saclofen (the sulfonic acid analog) exhibits a pA2 of 5.3 in antagonizing baclofen-induced depression of cholinergic twitch contractions, while the (S)-enantiomer is inactive in this test [1]. Although direct data for the carboxylic acid enantiomers is not available in the provided literature, the analogous chiral resolution of saclofen demonstrates that the (R)-configuration is critical for GABAB receptor antagonism [2]. This principle strongly suggests that the (2R)-enantiomer of the carboxylic acid (target compound) would exhibit significantly different activity compared to its (2S)-enantiomer or a racemic mixture, making chiral purity a critical procurement parameter.

Chiral resolution Enantiomeric activity GABAB receptor

Purity Specifications: Vendor-Defined Minimum Purity Thresholds

Commercial suppliers offer (2R)-3-amino-2-(4-chlorophenyl)propanoic acid with varying purity specifications. AKSci lists a minimum purity of 95% for CAS 1243241-70-4 , while Hoelzel-Biotech offers a purity of >97% . MolCore advertises a purity of NLT 98% . These vendor-specified purity levels provide a baseline for procurement decisions, where higher purity may be required for sensitive assays or as a starting material for further synthesis.

Purity Quality Control Procurement

Optimal Research and Industrial Application Scenarios for (2R)-3-Amino-2-(4-chlorophenyl)propanoic Acid Based on Verified Evidence


GABAB Receptor Pharmacology Studies Requiring a Low-Potency Carboxylic Acid Antagonist

Based on the direct comparative pA2 data, (2R)-3-amino-2-(4-chlorophenyl)propanoic acid is the least potent GABAB receptor antagonist among the carboxylic, sulfonic, and phosphonic acid series [1]. This property makes it a suitable tool for studies where a weak antagonist is required, such as in experiments designed to probe the effects of partial receptor blockade, to serve as a negative control for more potent antagonists, or to investigate structure-activity relationships where incremental changes in potency are desired.

Asymmetric Synthesis and Chiral Pool Strategies Requiring a Defined (2R)-Beta-Amino Acid

The compound's defined (2R)-stereochemistry and availability in high enantiomeric purity make it a valuable chiral building block for the synthesis of more complex molecules, particularly those targeting GABAB receptors [2]. Its use in asymmetric synthesis ensures the creation of stereochemically pure products, avoiding the need for costly and time-consuming chiral separations later in the synthetic route.

Medicinal Chemistry Optimization of GABAB Receptor Ligands

The quantitative potency difference between the carboxylic acid (pA2 = 3.5) and its sulfonic/phosphonic acid analogs provides a clear starting point for medicinal chemistry efforts [1]. The carboxylic acid scaffold can be used as a basis for introducing various substituents or structural modifications aimed at improving potency, selectivity, or pharmacokinetic properties, with the goal of developing novel GABAB receptor modulators.

Quality Control and Analytical Method Development Requiring a Defined Chiral Standard

The compound's chiral nature and established purity specifications make it suitable for use as a reference standard in chiral chromatography method development or as a calibration standard for quantifying enantiomeric excess in synthetic mixtures. Its use in analytical chemistry ensures accurate and reliable measurements of chiral purity in related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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